molecular formula C8H10ClN B13020787 4-(Chloromethyl)-3,5-dimethylpyridine

4-(Chloromethyl)-3,5-dimethylpyridine

Cat. No.: B13020787
M. Wt: 155.62 g/mol
InChI Key: FJTNKZPTGQTWIX-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Molecular Design

The pyridine scaffold is a versatile and highly valued component in the design of new molecules. Its structural similarity to benzene, with the key difference of a nitrogen atom, imparts unique electronic properties. The nitrogen atom introduces a dipole moment, influences the aromaticity, and provides a site for hydrogen bonding and coordination with metal ions. These characteristics make pyridine derivatives attractive for a wide range of applications, particularly in medicinal chemistry where they are found in numerous approved drugs.

Role of Substituted Pyridines as Key Building Blocks in Advanced Synthesis

Substituted pyridines are indispensable building blocks in modern organic synthesis. The ability to introduce a wide variety of functional groups at different positions on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties. This modularity is crucial for developing new catalysts, ligands for metal-catalyzed reactions, and complex molecular architectures with specific functions. Compounds like 4-(Chloromethyl)-3,5-dimethylpyridine, with their reactive side chains, exemplify the utility of substituted pyridines as versatile intermediates for the construction of more complex target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

4-(chloromethyl)-3,5-dimethylpyridine

InChI

InChI=1S/C8H10ClN/c1-6-4-10-5-7(2)8(6)3-9/h4-5H,3H2,1-2H3

InChI Key

FJTNKZPTGQTWIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1CCl)C

Origin of Product

United States

Mechanistic Investigations of Chloromethylpyridine Reactivity

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group at the 4-position of the pyridine (B92270) ring is analogous to a benzyl (B1604629) halide, making it susceptible to nucleophilic substitution (S_N) reactions. The reaction typically proceeds via an S_N2 mechanism, although an S_N1 pathway can be accessible under certain conditions due to the potential for resonance stabilization of a resulting carbocation by the pyridine ring.

4-(Chloromethyl)-3,5-dimethylpyridine readily reacts with a variety of nucleophiles. The carbon of the chloromethyl group is the electrophilic center, and the chloride ion is the leaving group.

Amines: Primary and secondary amines are effective nucleophiles for the displacement of the chloride. For instance, reactions with alkylamines lead to the formation of the corresponding aminomethylpyridine derivatives. The reaction of related chloropyrimidines with methylamine (B109427) has been shown to be regioselective, with substitution occurring at the more reactive chloro position. mdpi.com In acidic conditions, amination of chloro-heterocycles can be promoted, though this is more common for substitutions directly on the ring rather than on a chloromethyl group. nih.gov

Thiols: Thiolates are excellent nucleophiles and react efficiently with this compound to form thioethers. This reaction is a key step in the synthesis of proton pump inhibitors like omeprazole, where a mercaptobenzimidazole derivative displaces the chloride. google.com Recent studies have also explored the desulfurization of thiols for nucleophilic substitution, a process that can be extended to a wide range of nucleophiles, including the use of benzyl thiols which are particularly reactive. cas.cn

Alcohols: Alcohols and alkoxides can also serve as nucleophiles, although they are generally less reactive than amines or thiols. The reaction typically requires a base to deprotonate the alcohol, forming the more nucleophilic alkoxide ion, which then attacks the chloromethyl group to yield an ether. Mechanochemical methods have been developed for the nucleophilic substitution of alcohols, which can proceed via isouronium intermediates. nih.gov

The table below summarizes the outcomes of nucleophilic substitution on chloromethylpyridines with various nucleophiles.

Nucleophile TypeExample NucleophileProduct Type
AmineMethylamineSecondary Amine
Thiol2-MercaptobenzimidazoleThioether
AlcoholMethanol (as methoxide)Ether

The rate and mechanism of nucleophilic substitution at the chloromethyl group are significantly influenced by the substituents on the pyridine ring. In the case of this compound, the two methyl groups at the 3 and 5 positions play a crucial role.

Electronic Effects: Methyl groups are electron-donating through an inductive effect. This increases the electron density on the pyridine ring. For an S_N2 reaction, electron-donating groups on the aromatic ring can slightly decrease the rate by destabilizing the electron-rich transition state. However, for a potential S_N1 pathway, these groups would stabilize the intermediate benzylic-type carbocation, thus increasing the reaction rate. Kinetic studies on the pyridinolysis of benzyl bromides show that electron-donating substituents on the pyridine nucleophile increase the reaction rate. koreascience.kr

Steric Effects: The methyl groups at the 3 and 5 positions (ortho to the chloromethyl group) introduce steric hindrance. This hindrance can impede the "backside attack" required for an S_N2 mechanism, thereby slowing down the reaction. masterorganicchemistry.commsu.edu The degree of steric hindrance increases with the size and number of substituents adjacent to the reaction center. msu.edunih.gov

Oxidative and Reductive Transformations of Chloromethylpyridines

The nitrogen atom in the pyridine ring is susceptible to oxidation, leading to the formation of a pyridine N-oxide. wikipedia.org This transformation alters the electronic properties of the ring, making it more reactive towards certain nucleophilic and electrophilic substitutions. scripps.edu

Common oxidizing agents for the N-oxidation of pyridines include:

Hydrogen Peroxide: Often used in acetic acid, this is a classic method for oxidizing pyridines. arkat-usa.org

Peroxy acids: Metachloroperoxybenzoic acid (m-CPBA) is a highly effective reagent for the N-oxidation of a wide range of substituted pyridines. arkat-usa.org

Methyltrioxorhenium (MTO): This catalyst, in conjunction with aqueous hydrogen peroxide, provides high yields of N-oxides for various pyridines. arkat-usa.org

The oxidation of 3,5-lutidine (3,5-dimethylpyridine) to its N-oxide has been successfully achieved, indicating that this compound would undergo a similar transformation at the nitrogen atom. arkat-usa.org The resulting N-oxide can then be used in further synthetic modifications, such as rearrangements or substitutions at the 2- and 4-positions of the ring. chemtube3d.com

The chloromethyl group and the pyridine ring can undergo reduction under various conditions.

Reduction of the Pyridine Ring: Catalytic hydrogenation is a common method for reducing the pyridine ring to a piperidine (B6355638) ring. This typically requires catalysts like platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium catalysts, often under hydrogen pressure and sometimes in an acidic medium like glacial acetic acid. asianpubs.orgresearchgate.netresearchgate.net The hydrogenation of substituted pyridines can be challenging due to the aromaticity of the ring. asianpubs.org During this process, the chloromethyl group may also be subject to hydrogenolysis, where the C-Cl bond is cleaved and replaced by a C-H bond, potentially yielding a methyl group.

Reduction of Carbonyl Groups to Hydroxymethyl Groups: In related syntheses, ester or carboxylic acid groups on the pyridine ring have been reduced to hydroxymethyl groups using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). google.com While this is not a direct reduction of the chloromethyl group, it demonstrates a common transformation for a related functional group on the pyridine scaffold.

The table below summarizes common reduction methods and their potential products for substituted pyridines.

Reagent/CatalystSubstrate GroupProduct Group
PtO₂, H₂Pyridine RingPiperidine Ring
LiAlH₄Ester/Carboxylic AcidHydroxymethyl
Catalytic HydrogenationChloromethylMethyl (via hydrogenolysis)

Electrophilic and Radical Reactivity of Pyridine Core in Chloromethylpyridines

The pyridine ring itself can participate in reactions, though its reactivity is heavily influenced by the substituents.

Electrophilic Substitution: The pyridine ring is generally electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene. wikipedia.org Reactions like nitration and sulfonation require harsh conditions. However, the two electron-donating methyl groups at the 3 and 5 positions in this compound partially counteract the deactivating effect of the nitrogen atom, making the ring more susceptible to electrophilic attack than unsubstituted pyridine. Electrophilic substitution would be directed to the positions ortho and para to the methyl groups, which are the 2, 4, and 6 positions. Since the 4-position is already substituted, attack would likely occur at the 2 or 6 position.

Radical Reactivity: The pyridine ring can undergo radical substitution reactions. The Minisci reaction, for example, allows for the introduction of alkyl groups onto protonated heteroaromatic compounds via nucleophilic carbon-centered radicals. wikipedia.orgnih.gov For this compound, radical attack would likely occur at the 2 or 6 positions, which are activated by the electron-donating methyl groups and are the positions of lowest electron density in the protonated form. Studies on radical cations of substituted pyridines have shown that the electronic nature of the substituents determines whether a σ- or π-radical is formed. iaea.org The presence of multiple methyl groups favors the formation of a π-cation. iaea.org

Regioselectivity in Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution (EAS) on substituted pyridine rings is a complex interplay of the electronic effects of the substituents and the inherent reactivity of the pyridine nucleus. In the case of 3,5-dimethylpyridine (B147111), the two methyl groups are electron-donating and activating, directing incoming electrophiles to the ortho and para positions. Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic attack and directing substituents to the meta positions (positions 2, 4, and 6).

The combined influence of these opposing effects dictates the ultimate position of substitution. The methyl groups at the 3 and 5 positions activate the ortho positions (2, 4, and 6) and the para position (4). The pyridine nitrogen's meta-directing effect also favors substitution at the 2, 4, and 6 positions. Therefore, electrophilic attack is strongly favored at these positions over the 3 and 5 positions, which are already substituted.

While extensive specific data on the electrophilic substitution of 3,5-dimethylpyridine is not broadly available in the surveyed literature, the principles of EAS in substituted pyridines are well-established. For instance, in the nitration of 2-aminopyridine, the major product is 5-nitro-2-aminopyridine, with 3-nitro-2-aminopyridine as a byproduct. This demonstrates the directing influence of the amino group, an activating substituent. sapub.org Computational studies on substituted pyridines have also been used to predict the most likely sites of electrophilic attack by calculating the proton affinities of the aromatic carbons. nih.gov

A study on the nitration of various five-membered heterocycles, such as 3,5-dimethylpyrazole, provides a useful parallel. In this case, nitration occurs exclusively at the 4-position, yielding 3,5-dimethyl-4-nitropyrazole in a 76% yield. semanticscholar.org This high regioselectivity is attributed to the directing effects of the methyl groups and the electronic nature of the pyrazole (B372694) ring. While pyridine and pyrazole are different heterocyclic systems, this example illustrates how the interplay of substituent effects can lead to highly specific outcomes in electrophilic substitutions.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on 3,5-Dimethylpyridine

PositionActivating/Deactivating GroupsPredicted Outcome
2Activated by 3-methyl group; Meta to NFavorable
4Activated by 3- and 5-methyl groups; Meta to NMost Favorable
6Activated by 5-methyl group; Meta to NFavorable

This table is based on established principles of electrophilic aromatic substitution and does not represent experimental data.

Radical Substitution Mechanisms

The chlorination of the methyl group in this compound proceeds via a free-radical chain mechanism. wikipedia.org This type of reaction is typically initiated by ultraviolet (UV) light or a radical initiator, which causes the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). libretexts.org

The mechanism can be described in three key stages:

Initiation: The reaction begins with the formation of chlorine radicals.

Cl₂ + UV light → 2 Cl•

Propagation: These radicals then propagate the chain reaction in a two-step cycle.

First, a chlorine radical abstracts a hydrogen atom from the chloromethyl group of this compound. This step is favored because it forms a resonance-stabilized benzylic-type radical. The stability of this radical intermediate is a key driving force for the reaction.

The resulting pyridinylmethyl radical then reacts with another molecule of Cl₂ to form the dichlorinated product and a new chlorine radical, which can then continue the chain.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur in several ways, such as the combination of two chlorine radicals, a chlorine radical and a pyridinylmethyl radical, or two pyridinylmethyl radicals. libretexts.orgyoutube.com

The side-chain chlorination of methylpyridines is a known industrial process and has been the subject of mechanistic studies. youtube.com A challenge in these reactions is the basic nature of the pyridine nitrogen, which can react with the hydrogen chloride (HCl) byproduct to form a hydrochloride salt. This can affect the reaction rate and product distribution. youtube.com

Table 2: General Mechanism of Free-Radical Chlorination

StageReactionDescription
Initiation Cl₂ → 2 Cl•Formation of chlorine radicals from molecular chlorine. libretexts.org
Propagation R-CH₃ + Cl• → R-CH₂• + HClA chlorine radical abstracts a hydrogen atom, forming an alkyl radical and hydrogen chloride. libretexts.org
R-CH₂• + Cl₂ → R-CH₂Cl + Cl•The alkyl radical reacts with a chlorine molecule to form the chlorinated product and a new chlorine radical. libretexts.org
Termination Cl• + Cl• → Cl₂Two chlorine radicals combine. libretexts.org
R-CH₂• + Cl• → R-CH₂ClAn alkyl radical and a chlorine radical combine. libretexts.org
R-CH₂• + R-CH₂• → R-CH₂-CH₂-RTwo alkyl radicals combine. libretexts.org

This table represents a generalized mechanism for free-radical chlorination. R represents the 3,5-dimethyl-4-pyridinyl moiety.

Advanced Synthetic Methodologies and Green Chemistry Approaches

Process Optimization in Chloromethylpyridine Synthesis

Enhancing Reaction Efficiency and Selectivity

Traditional methods for the chloromethylation of aromatic compounds, including 3,5-lutidine (the precursor to 4-(chloromethyl)-3,5-dimethylpyridine), often face challenges related to regioselectivity and the formation of byproducts. Research has focused on refining reaction conditions and catalyst systems to favor the desired product.

A study on the synthesis of a related compound, 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine (B92270) hydrochloride, highlights a process optimization approach that improves productivity by not isolating intermediates in a multi-step synthesis. bohrium.comresearchgate.net This strategy of carrying out sequential reactions in a single pot, or "one-pot synthesis," significantly reduces the use of solvents for extraction and purification, decreases waste generation, and saves time and energy. bohrium.comresearchgate.net

Furthermore, the choice of chlorinating agent and catalyst plays a pivotal role. The use of zinc iodide as a catalyst in the chloromethylation of aromatic hydrocarbons with dimethoxymethane (B151124) and chlorosulfonic acid has been shown to be efficient under mild conditions, affording good to excellent yields of the chloromethyl derivatives. researchgate.net Another approach involves phase transfer catalysis (PTC), which can enhance the reaction rate and yield in biphasic systems. For instance, a catalytic system comprising zinc chloride, acetic acid, sulfuric acid, and a phase transfer catalyst like PEG-800 has been effectively used for the chloromethylation of aromatic hydrocarbons in an aqueous medium. researchgate.net

The table below illustrates the impact of different phase transfer catalysts on the conversion of toluene (B28343) in a chloromethylation reaction, a model system that provides insights applicable to lutidine chemistry.

Phase Transfer CatalystConversion (%)
None70
PEG-20074
PEG-40076
PEG-60079
PEG-80080
Data adapted from a study on the chloromethylation of toluene using a ZnCl2/AcOH/H2SO4 catalytic system. researchgate.net

Continuous Flow Reactor Applications in Pyridine Chemistry

Continuous flow reactors are emerging as a powerful tool for the synthesis of pyridine derivatives, offering significant advantages over traditional batch processing. These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions.

While specific data on the continuous flow synthesis of this compound is limited, the broader applications in pyridine chemistry are well-documented. For example, continuous flow microreactors have been successfully employed for the N-oxidation of pyridine derivatives, demonstrating high efficiency and the ability to operate for extended periods without loss of catalyst activity. This technology is noted for being safer, greener, and more efficient than batch reactors, making it suitable for large-scale production.

Implementation of Green Chemistry Principles

The adoption of green chemistry principles is a critical aspect of modern chemical synthesis, aiming to reduce the environmental footprint of chemical processes.

Utilization of Environmentally Benign Reagents and Solvents

A key focus of green chemistry is the replacement of hazardous reagents and solvents with more environmentally friendly alternatives. In the context of pyridine synthesis, efforts have been made to develop syntheses that utilize water as a solvent. For example, a base-promoted selective amination of polyhalogenated pyridines has been developed using water as the solvent, offering a more benign alternative to traditional methods that often rely on volatile organic compounds (VOCs). acs.orgacs.org

The choice of the chloromethylating agent itself is also a consideration. While traditional methods might use reagents like formaldehyde (B43269) and hydrogen chloride, research into alternatives continues. The use of less hazardous reagents contributes to a safer and more sustainable process.

Waste Minimization and Atom Economy Considerations

Waste minimization is a cornerstone of green chemistry. The aforementioned one-pot synthesis approach for a related chloromethylpyridine derivative significantly reduces waste by eliminating the need for intermediate isolation and purification steps, which are major sources of solvent and material loss. bohrium.comresearchgate.net

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another important metric. Multi-component reactions (MCRs) are often highlighted for their high atom economy, as most of the atoms of the reactants are incorporated into the final product. The design of synthetic routes with high atom economy is a key strategy for waste reduction at the source.

Catalytic Approaches for Sustainable Synthesis

The use of catalysts is fundamental to green chemistry as they can enable reactions to proceed with higher efficiency and selectivity under milder conditions, reducing energy consumption and byproduct formation. In the synthesis of pyridine derivatives, various catalytic systems are being explored.

For the chloromethylation step, the use of recyclable catalysts is a key area of research. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. While specific examples for this compound are not abundant in readily available literature, the principles are widely applied. For instance, the functionalization of lignin, a biomass-derived polymer, to create a support for a palladium catalyst for cross-coupling reactions demonstrates the potential for developing sustainable catalytic systems from renewable resources. chemrxiv.org

The development of metal-free catalytic systems is another important avenue. For instance, iodine-catalyzed reactions for the synthesis of substituted pyridines offer an alternative to processes that rely on heavy metals. organic-chemistry.org

Lack of Sufficient Data for "this compound" Applications

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is insufficient public-domain information to generate a detailed article on the specific applications of This compound as outlined. The requested topics—its role as a precursor to complex heterocycles, its use as an intermediate in pharmaceutical and agrochemical research, and its application in constructing multi-layered pyridine architectures like pyridinophanes and macrocycles—are not documented for this particular chemical compound in the available literature.

Extensive searches have revealed that while the pyridine scaffold is central to many areas of chemical synthesis, the specific isomer this compound is not a commonly cited intermediate for these advanced applications.

In contrast, significant research and documentation exist for structurally related isomers, most notably 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride . This compound is a well-established and critical intermediate in the synthesis of proton pump inhibitors, a class of pharmaceuticals used to treat acid-related stomach conditions. chemicalbook.comcionpharma.comechemi.comgoogle.compharmaffiliates.comnih.gov Its reactivity and utility are extensively detailed in patents and scientific papers. google.comgoogle.comrasayanjournal.co.in

Similarly, information is available for other isomers such as 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine , which is commercially available and cataloged in chemical databases. bldpharm.comsimsonpharma.comnih.gov

However, due to the strict requirement to focus solely on "this compound," and the absence of specific research findings for this compound within the requested outline, it is not possible to provide a scientifically accurate and thorough article as requested without resorting to speculation or misattribution of data from other compounds.

Therefore, no article content can be generated for the following specified sections:

Applications of 4 Chloromethyl 3,5 Dimethylpyridine As a Key Synthetic Intermediate

Construction of Multi-layered Pyridine (B92270) Architectures

Role in the Formation of Macrocyclic and Cage Compounds

Further research would be required to establish the synthetic utility of 4-(Chloromethyl)-3,5-dimethylpyridine for these applications.

Structural Modification and Derivatization Strategies

Functionalization of the Chloromethyl Group for Novel Derivatives

The most direct and widely utilized strategy for derivatizing 4-(chloromethyl)-3,5-dimethylpyridine involves the chloromethyl group. This benzylic-like halide is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions (SN2). This reactivity allows for the straightforward introduction of a diverse range of functional groups, fundamentally altering the parent molecule's structure and properties.

The chlorine atom on the methyl group is an effective leaving group, facilitating reactions with a host of oxygen, nitrogen, and sulfur-based nucleophiles. This approach is a cornerstone for creating extensive libraries of derivatives.

Oxygen Nucleophiles: The reaction with alkoxides or phenoxides, known as the Williamson ether synthesis, is a classic and efficient method to form ether linkages. libretexts.orgmasterorganicchemistry.com By reacting this compound with a selected alcohol in the presence of a strong base (like sodium hydride) or with a pre-formed sodium alkoxide, a diverse range of ethers can be synthesized. masterorganicchemistry.comorganic-chemistry.org This allows for the incorporation of simple alkyl chains, complex aromatic systems, or other functionalized moieties through an oxygen bridge.

Nitrogen Nucleophiles: A variety of nitrogen-containing functional groups can be introduced through reactions with primary or secondary amines, amides, or heterocyclic amines. umich.eduzenodo.org For instance, reacting the compound with amines such as piperidine (B6355638) or morpholine (B109124) leads to the formation of the corresponding tertiary amines. researchgate.net These reactions are typically robust and provide a reliable route to compounds with new basic centers and potential for further functionalization.

Sulfur Nucleophiles: Thioethers and other sulfur-containing derivatives are readily prepared by reacting this compound with thiols (mercaptans) or thiolates. Research has shown that reactions with sulfur nucleophiles, such as 1-(4-chloro-phenyl)imidazole-2-thione or 4,6-dimethyl-pyrimidine-2-thiol, proceed efficiently to yield the corresponding methylthioether derivatives. researchgate.net These reactions are instrumental in the synthesis of complex heterocyclic systems linked by a sulfur atom. researchgate.netgoogle.com

The following table summarizes representative nucleophilic substitution reactions at the chloromethyl position.

Nucleophile ClassExample NucleophileReagent ExampleResulting Functional Group
Oxygen AlkoxideSodium ethoxide (NaOEt)Ether (-OCH₂CH₃)
PhenoxideSodium phenoxide (NaOPh)Phenyl Ether (-OPh)
Nitrogen Secondary AmineMorpholineTertiary Amine (Morpholinomethyl)
Heterocyclic AmineImidazoleN-substituted Imidazole
Sulfur ThiolateSodium thiomethoxide (NaSMe)Thioether (-SMe)
Thione4,6-dimethyl-pyrimidine-2-thiolPyrimidinyl-thioether

By carefully selecting the nucleophile, derivatives of this compound can be engineered with tailored steric and electronic characteristics. This rational design is crucial for tuning the molecule's interaction with biological targets or for controlling its chemical reactivity in subsequent steps.

Steric Profile: The steric environment around the pyridine (B92270) core can be systematically modified by choosing nucleophiles of varying sizes. The reaction with a small nucleophile like methoxide (B1231860) results in minimal steric bulk. Conversely, employing a large, sterically demanding nucleophile, such as tert-butoxide or a bulky thiol like 1-(4-chloro-phenyl)imidazole-2-thione, introduces significant steric hindrance around the methylene (B1212753) bridge. researchgate.net This steric shielding can influence the molecule's conformation and its ability to fit into specific binding pockets.

Strategies for Further Substitution on the Pyridine Ring

While functionalization of the chloromethyl group is the most common derivatization pathway, modifying the pyridine ring itself offers a route to more profound structural changes and increased molecular complexity. These strategies are generally more synthetically challenging due to the inherent stability of the substituted pyridine ring.

Direct functionalization of the remaining C-H bonds on the pyridine ring is a significant synthetic hurdle. The positions ortho to the chloromethyl group (positions 3 and 5) are already blocked by methyl groups. The positions typically targeted for substitution in pyridine rings are positions 2 and 6.

Standard electrophilic aromatic substitution reactions are generally ineffective on pyridine rings unless strongly activating groups are present. Nucleophilic aromatic substitution (SNAr) is a more viable strategy for heteroaromatics but requires a leaving group (like a halide) on the ring at the position of attack, which is absent here. mdpi.commdpi.com Advanced techniques like directed ortho-metalation, where a directing group guides a strong base to deprotonate an adjacent C-H bond, could potentially be applied. However, the existing methyl groups would likely complicate the regioselectivity of such a reaction, making it a non-trivial synthetic challenge.

A more plausible, though complex, strategy for ring functionalization involves chemically altering the existing methyl groups at the 3 and 5 positions. This "remote functionalization" would transform these relatively inert groups into reactive handles for subsequent derivatization.

Potential strategies include:

Free-Radical Halogenation: The methyl groups, being in benzylic-like positions, are susceptible to free-radical halogenation using reagents such as N-bromosuccinimide (NBS) under UV irradiation. This could convert one or both methyl groups into bromomethyl groups, providing new sites for nucleophilic substitution reactions identical to those available at the original 4-(chloromethyl) position.

Oxidation: The methyl groups can be oxidized to other functional groups. Controlled oxidation could yield aldehydes or carboxylic acids. These new functional groups dramatically increase the synthetic utility of the scaffold, enabling amide bond formation, esterification, or reductive amination, thereby paving the way for the construction of highly complex molecular architectures.

These multi-step strategies, while demanding, offer a powerful approach to creating derivatives of this compound with a high degree of structural diversity and complexity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are used to explore the fundamental electronic properties of a molecule, which dictate its stability, reactivity, and physical characteristics.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a robust computational method for predicting the three-dimensional arrangement of atoms (molecular geometry) and various reactivity descriptors. A typical study would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) to find the lowest energy structure. ijcrt.org From this optimized structure, key parameters can be calculated.

Table 7.1: Hypothetical DFT-Calculated Reactivity Descriptors

Parameter Description Hypothetical Value
EHOMO Energy of the Highest Occupied Molecular Orbital Data not available
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Data not available
Energy Gap (ΔE) ELUMO - EHOMO; indicates chemical stability Data not available
Hardness (η) (ELUMO - EHOMO) / 2; resistance to charge transfer Data not available
Softness (S) 1 / (2η); measure of reactivity Data not available
Electronegativity (χ) -(EHOMO + ELUMO) / 2; electron-attracting power Data not available

| Electrophilicity Index (ω) | χ² / (2η); propensity to accept electrons | Data not available |

Note: The values in this table are illustrative of the parameters that would be calculated in a DFT study and are not actual data for 4-(Chloromethyl)-3,5-dimethylpyridine.

Analysis of Frontier Molecular Orbitals and Electrostatic Potential Maps

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map visualizes the charge distribution on the molecule's surface. Different colors represent varying electrostatic potentials, identifying electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. This map provides a guide to intermolecular interactions and reactive sites.

Computational Mechanistic Studies of Reaction Pathways

Computational methods can be used to model the step-by-step process of a chemical reaction, providing insights that are often difficult to obtain experimentally.

Elucidation of Transition States and Activation Energies

To understand how a reaction occurs, chemists locate the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡). nih.gov A lower activation energy corresponds to a faster reaction. For reactions involving this compound, such as nucleophilic substitution at the chloromethyl group, computational studies could pinpoint the structure of the transition state and calculate the energy barrier to the reaction. mdpi.com

Prediction of Reaction Selectivity and Kinetics

When a reaction can yield multiple products, computational chemistry can predict which product is more likely to form (selectivity) by comparing the activation energies of the different pathways. The pathway with the lower activation energy is generally favored. Furthermore, using Transition State Theory (TST), calculated activation energies can be used to estimate reaction rate constants (kinetics), predicting how fast a reaction will proceed under given conditions. mdpi.com

Spectroscopic Property Predictions

Computational chemistry can predict various types of spectra, which is invaluable for interpreting experimental data and confirming the identity of a synthesized compound. For this compound, methods like DFT can be used to calculate:

Vibrational Frequencies: These correspond to peaks in Infrared (IR) and Raman spectra and relate to the molecule's vibrational modes. ijcrt.org

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of the molecule. ijcrt.org

Electronic Transitions: Time-Dependent DFT (TD-DFT) can predict the wavelengths of maximum absorption (λmax) in UV-Vis spectra, which correspond to electronic excitations within the molecule. ijcce.ac.ir

While these theoretical methods are well-established, their application to this compound has not been reported in the accessible scientific literature. Therefore, specific data tables and detailed research findings for this particular compound cannot be provided.

Theoretical Simulations of Nuclear Magnetic Resonance (NMR) Spectra

There is no available research literature containing theoretical simulations of the ¹H or ¹³C NMR spectra for this compound. Computational chemistry approaches, typically employing methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, are standard for predicting NMR chemical shifts. Such analyses for related pyridine (B92270) compounds have been performed to correlate theoretical data with experimental findings, but this has not been extended to this compound in any accessible study.

Computational Analysis of Infrared (IR) and Mass Spectrometry (MS) Data

Similarly, a computational analysis of the Infrared (IR) spectra and Mass Spectrometry (MS) fragmentation patterns for this compound has not been reported in the scientific literature. Theoretical IR spectra are generally calculated using frequency analysis within DFT, which helps in the assignment of vibrational modes. For other pyridine derivatives, these computational methods have been used to support experimental spectroscopic data. ijcrt.org However, the absence of such a study for this compound means that no computationally predicted vibrational frequencies or mass fragmentation pathways are available.

Future Directions in Research

Development of Novel and Highly Efficient Synthetic Methodologies

One area of exploration is the development of more selective chlorination reagents. For instance, a POCl3/CH2Cl2/Et3N system has been shown to be a highly selective chlorinating agent for converting 2-methylpyridine (B31789) N-oxide derivatives into their corresponding 2-chloromethyl compounds under mild conditions. scispace.com Further research could adapt and optimize such systems for the specific synthesis of 4-(Chloromethyl)-3,5-dimethylpyridine, potentially starting from a different precursor like 3,5-dimethylpyridine-N-oxide.

Another approach involves the strategic functionalization of the pyridine (B92270) ring. Research into the synthesis of complex pyridine derivatives often starts with simpler, substituted pyridines. nih.gov Methodologies that allow for the direct and regioselective introduction of the chloromethyl group onto the 3,5-dimethylpyridine (B147111) scaffold would represent a significant advancement. This could involve novel C-H activation strategies that bypass the need for pre-functionalized starting materials.

Synthetic Approach Potential Advantages Key Research Focus
One-Pot/Tandem ReactionsReduced reaction time, fewer purification steps, increased atom economy.Designing reaction cascades that form and functionalize the pyridine ring in a single process.
Selective ChlorinationMilder reaction conditions, higher selectivity, fewer byproducts. scispace.comDeveloping new chlorinating agents or optimizing existing systems for the target molecule.
Direct C-H ChloromethylationBypasses multi-step synthesis of precursors, more efficient.Discovery of catalysts that can selectively activate the C-H bond at the 4-position of 3,5-dimethylpyridine.

Exploration of New Catalytic Systems for Specific Functionalizations

Catalysis is at the heart of modern synthetic chemistry, and the functionalization of pyridine rings is no exception. Future research will undoubtedly focus on discovering and developing new catalytic systems to modify this compound and its precursors with high selectivity and efficiency.

One promising area is the use of transition metal catalysts for cross-coupling reactions. While often used to form C-C bonds, these catalysts could also be adapted for specific functionalizations of the pyridine ring before or after the introduction of the chloromethyl group. Research has shown that modifying the pyridine ligand itself can regulate the electronic properties and reactivity of metal complexes, which in turn can be used to control catalytic C-H and C=C oxidation reactions. nih.gov This principle could be applied to develop catalysts that are finely tuned for specific transformations on the 3,5-dimethylpyridine core.

Furthermore, photocatalysis offers a green and powerful tool for organic synthesis. The use of light to drive chemical reactions can often lead to unique reactivity that is not accessible through traditional thermal methods. rsc.org Exploring photocatalytic systems for the functionalization of this compound could open up new reaction pathways, for example, in the introduction of other functional groups at specific positions on the pyridine ring.

Catalytic System Target Transformation Potential Benefits
Tunable Transition Metal ComplexesSelective C-H functionalization, cross-coupling reactions. nih.govHigh selectivity, control over reactivity, access to a wider range of derivatives.
PhotocatalysisNovel functional group introductions, radical-mediated reactions. rsc.orgMild reaction conditions, unique reactivity patterns, sustainable energy source.
Heterogeneous CatalystsN-oxidation, hydrogenation. organic-chemistry.orgEase of separation and catalyst recycling, suitability for continuous flow processes.

Integration of Flow Chemistry and Automation in Synthesis

Flow chemistry, or continuous flow processing, is revolutionizing the way chemicals are manufactured. mdpi.com By performing reactions in a continuously flowing stream rather than in a traditional batch reactor, flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved reproducibility. organic-chemistry.orgmdpi.com The integration of flow chemistry and automation holds immense potential for the synthesis of this compound.

Continuous flow reactors, including those assisted by microwaves, have already been successfully employed for the synthesis of various pyridine derivatives. beilstein-journals.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities in shorter reaction times compared to batch processes. mdpi.combeilstein-journals.org For a multi-step synthesis, different reactors can be connected in sequence, allowing for a "telescoped" process where intermediates are generated and consumed in a continuous stream without isolation. uc.pt

The automation of these flow systems can create a fully automated drug discovery or chemical production platform. uc.pt Such a system could not only synthesize this compound on demand but also integrate in-line purification and analysis, significantly accelerating research and development cycles.

Technology Key Advantages Application to Synthesis
Continuous Flow ReactorsEnhanced safety, precise control, improved scalability, higher yields. organic-chemistry.orgmdpi.comEfficient and safe production of this compound and its precursors.
Microwave-Assisted FlowRapid heating, shorter reaction times. beilstein-journals.orgAcceleration of key synthetic steps, such as cyclization or functionalization.
Automated Synthesis PlatformsHigh-throughput screening, rapid optimization, on-demand production. uc.ptAutomated synthesis and derivatization of the target compound for various applications.

Advanced Computational Modeling for Predictive Reactivity and Structure-Property Relationships

In recent years, computational chemistry has become an indispensable tool in chemical research. researchgate.net Advanced computational modeling can provide deep insights into reaction mechanisms, predict the reactivity of molecules, and establish structure-property relationships, thereby guiding experimental work and accelerating the discovery process.

For this compound, molecular modeling techniques like Density Functional Theory (DFT) can be used to study the electronic structure and predict the most likely sites for electrophilic or nucleophilic attack. This can help in designing more selective synthetic routes. acs.org For instance, computational analysis can be employed to develop predictive models for reactivity, guiding the choice of reagents and catalysts. acs.org

Furthermore, molecular dynamics simulations can be used to understand the behavior of the molecule under different conditions. researchgate.net By simulating the interactions of this compound with other molecules, such as solvents or catalysts, researchers can gain a better understanding of the factors that control its reactivity. This predictive power can be harnessed to optimize reaction conditions and to design new derivatives with desired properties. nih.govufl.edu

Computational Method Application Expected Outcome
Density Functional Theory (DFT)Calculation of electronic structure, prediction of reaction pathways. acs.orgGuidance for designing selective synthetic strategies, understanding reaction mechanisms.
Molecular DockingSimulating the interaction with biological targets. nih.govufl.eduGuiding the design of new bioactive molecules based on the pyridine scaffold.
Reactive Force Field (ReaxFF) MDSimulating complex reactive events like pyrolysis or oxidation. researchgate.netUnderstanding the fundamental chemical transformations and stability of the molecule.

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